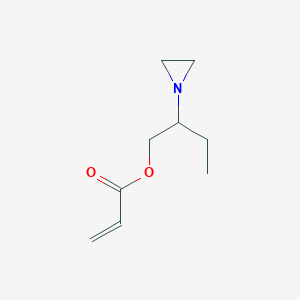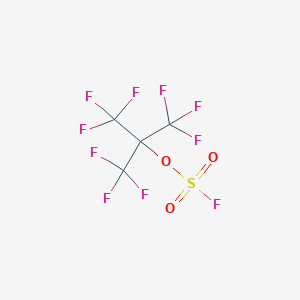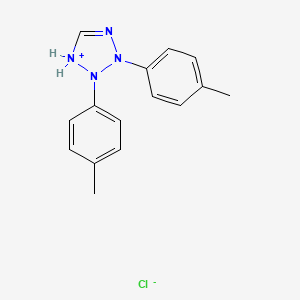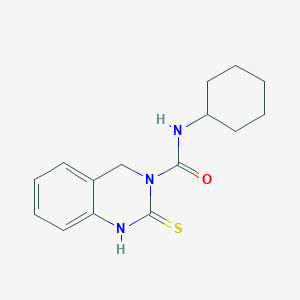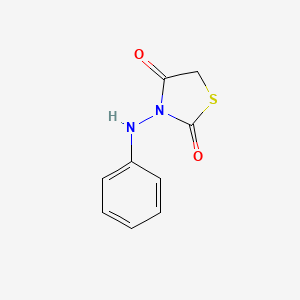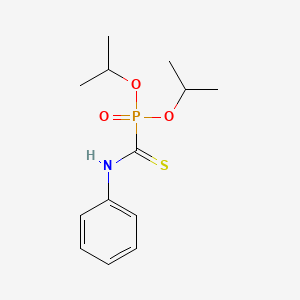
1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide is a chemical compound with the molecular formula C13H20NO3PS It is known for its unique structure, which includes a phosphoryl group, an isopropyl group, and a phenylmethanethioamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide typically involves the reaction of phosphoryl chloride with isopropanol to form di(propan-2-yloxy)phosphoryl chloride. This intermediate is then reacted with N-phenylmethanethioamide under controlled conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The thioamide group may also interact with biological molecules, contributing to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Diisopropyl methylphosphonate: Similar in structure but lacks the phenylmethanethioamide group.
Phenylphosphonic acid derivatives: Contain a phenyl group attached to a phosphonic acid moiety.
Thioamide compounds: Contain the thioamide functional group but may differ in other structural aspects.
Uniqueness: 1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide is unique due to the combination of its phosphoryl, isopropyl, and phenylmethanethioamide groups. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
109105-44-4 |
|---|---|
Molekularformel |
C13H20NO3PS |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide |
InChI |
InChI=1S/C13H20NO3PS/c1-10(2)16-18(15,17-11(3)4)13(19)14-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,19) |
InChI-Schlüssel |
RYQRDSSCQIMBSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(C(=S)NC1=CC=CC=C1)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


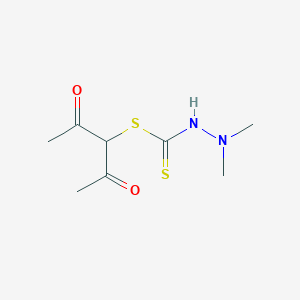
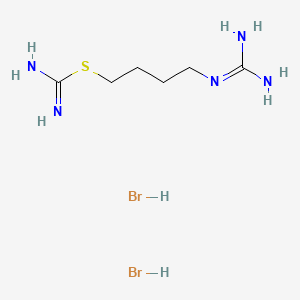
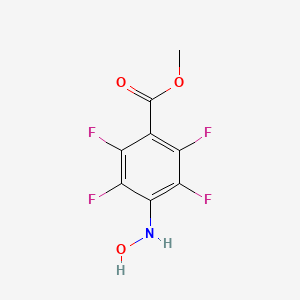
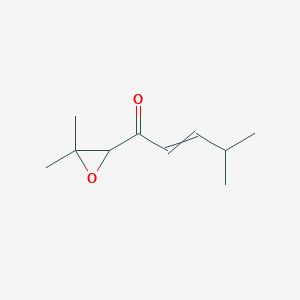

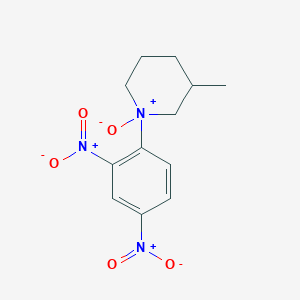
![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
